4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic derivative featuring a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group at position 2 and a 5,5-dioxo moiety. The benzamide linkage at position 3 incorporates a diethylsulfamoyl group, distinguishing it from simpler sulfonamide derivatives.
Key structural features include:
- Thieno[3,4-c]pyrazol ring: A fused bicyclic system combining thiophene and pyrazole rings, stabilized by a 5,5-dioxo group.
- Diethylsulfamoyl group: A sulfonamide derivative with diethyl substituents, influencing solubility and electronic properties.
- 4-Methoxyphenyl substituent: An electron-donating aryl group that may enhance π-π stacking interactions.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-4-26(5-2)35(31,32)19-12-6-16(7-13-19)23(28)24-22-20-14-34(29,30)15-21(20)25-27(22)17-8-10-18(33-3)11-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXSDPIMMGSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. The synthetic route typically starts with the preparation of the thieno[3,4-c]pyrazole intermediate, followed by the introduction of the diethylsulfamoyl and methoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
- Chemistry As a building block in the synthesis of complex molecules.
- Biology Explored as a bioactive molecule with potential therapeutic properties.
- Industry Employed in the development of new materials with specific properties.
Chemical Reactions
This compound may undergo several chemical reactions:
- Oxidation The thieno[3,4-c]pyrazole core can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
- Reduction Reduction reactions can target the nitro or carbonyl groups present in the structure.
- Substitution The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide shows promise in medicinal chemistry because of its structural features and biological activities. The sulfonamide group may inhibit enzyme activity by binding to active sites or altering enzyme conformation, and the thienopyrazole moiety can engage in π-π stacking interactions that enhance binding affinity to target proteins, which can modulate critical biological pathways, potentially leading to therapeutic effects.
Cytotoxicity Studies
Studies have evaluated the cytotoxic effects of similar thienopyrazole derivatives against various cancer cell lines using the MTT assay. The results indicated that these compounds exhibit significant cytotoxicity. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)... | <10 | HeLa (cervical cancer) |
| Other Thienopyrazole Derivatives | <10 | A549 (lung cancer) |
These findings suggest that compounds with similar structural motifs may effectively disrupt cellular homeostasis in cancer cells.
Case Studies and Research Findings
- Antiparasitic Activity : Derivatives of thienopyrazole exhibited strong antiparasitic activity against Leishmania species by inducing oxidative stress and disrupting mitochondrial function. Evidenced by increased reactive oxygen species (ROS) levels leading to cell death in treated parasites.
- Anticancer Potential : Research highlighted the potential of thienopyrazole derivatives in inhibiting tumor growth in xenograft models. Compounds tested showed significant reduction in tumor size compared to controls, indicating their possible use as anticancer agents.
- Mechanistic Insights : Investigations into the interaction between thienopyrazole derivatives and trypanothione reductase revealed that these compounds act as noncompetitive inhibitors, leading to elevated ROS levels and subsequent cell death in trypanosomatids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocyclic Structure
The thienopyrazol core in the target compound is bulkier and more rigid than the 1,2,4-triazole derivatives in . The 5,5-dioxo group may reduce tautomeric flexibility compared to triazole-thiones, which exhibit equilibrium between thiol and thione forms .
Sulfur-Containing Functional Groups
This difference may impact membrane permeability or binding affinity in biological systems.
Aryl Substituents
The 4-methoxyphenyl group in the target compound contrasts with the 2,4-difluorophenyl substituents in triazole derivatives. Methoxy groups can improve solubility via hydrogen bonding, whereas fluorine atoms may enhance metabolic stability.
Biological Activity
4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article reviews the compound's biological activity, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities. Its molecular formula is with a molecular weight of 518.61 g/mol. The compound's structure is characterized by the following functional groups:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O6S2 |
| Molecular Weight | 518.61 g/mol |
| IUPAC Name | This compound |
| InChI Key | TXRXSDPIMMGSPU-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group may inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, the thienopyrazole moiety can engage in π-π stacking interactions that enhance binding affinity to target proteins. These interactions can modulate critical biological pathways, potentially leading to therapeutic effects.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of similar thienopyrazole derivatives against various cancer cell lines using the MTT assay. The results indicated that these compounds exhibit significant cytotoxicity with IC50 values often below 10 μM. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4-(diethylsulfamoyl)-N-[2-(4-methoxyphenyl)... | <10 | HeLa (cervical cancer) |
| Other Thienopyrazole Derivatives | <10 | A549 (lung cancer) |
These findings suggest that compounds with similar structural motifs may effectively disrupt cellular homeostasis in cancer cells.
Case Studies and Research Findings
- Antiparasitic Activity : A study demonstrated that derivatives of thienopyrazole exhibited strong antiparasitic activity against Leishmania species by inducing oxidative stress and disrupting mitochondrial function. This was evidenced by increased reactive oxygen species (ROS) levels leading to cell death in treated parasites .
- Anticancer Potential : Another research highlighted the potential of thienopyrazole derivatives in inhibiting tumor growth in xenograft models. Compounds tested showed significant reduction in tumor size compared to controls, indicating their possible use as anticancer agents .
- Mechanistic Insights : Investigations into the interaction between thienopyrazole derivatives and trypanothione reductase revealed that these compounds act as noncompetitive inhibitors, leading to elevated ROS levels and subsequent cell death in trypanosomatids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
